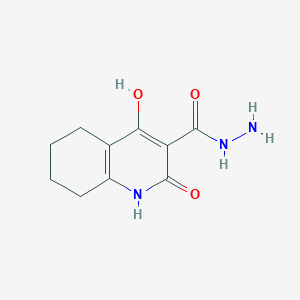
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antitubercular properties . The structure of this compound includes a quinoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays, particularly for its antitubercular activity.
Medicine: The compound’s derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, leading to its antitubercular effects . The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core but lacks the carbohydrazide group.
2-oxo-1,2-dihydroquinoline-3-carboxamide: Another related compound with a different functional group at the 3-position.
Uniqueness
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H13N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4,11H2,(H,13,16)(H2,12,14,15) |
InChI Key |
WAXGCJZVIOJMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14965446.png)

![7-(2,3-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965472.png)



![2-(4-chlorophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B14965481.png)
![2-Bromo-N-[5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B14965488.png)
![5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965490.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965496.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B14965498.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14965501.png)

![5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965510.png)
